

Application Note & Protocol: Laboratory Synthesis of Dimethyl 2-phenoxy succinate

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Compound of Interest

Compound Name: *Dimethyl 2-phenoxy succinate*

CAS No.: 96019-08-8

Cat. No.: B1440314

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Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of **Dimethyl 2-phenoxy succinate**. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.^{[1][2][3]} This application note is designed for researchers and professionals in organic chemistry and drug development, offering a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols. The causality behind experimental choices is explained to empower the user with a deeper understanding of the synthesis, ensuring reproducibility and success.

Introduction and Mechanistic Overview

Dimethyl 2-phenoxy succinate is an α -aryloxy diester, a class of compounds with applications in organic synthesis and as precursors for more complex molecules. The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic SN2 reaction.^{[1][2]}

Reaction Principle: The core of this synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.^{[4][5]} In this specific application, phenol is deprotonated by a suitable base, and the resulting sodium phenoxide attacks dimethyl 2-bromosuccinate. The bromide ion serves as the leaving group, resulting in the

formation of a new carbon-oxygen bond and yielding the target product, **Dimethyl 2-phenoxy succinate**.

Mechanism: SN2 Pathway The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

- Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the acidic hydroxyl group of phenol to generate the sodium phenoxide intermediate and hydrogen gas. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.
- Nucleophilic Attack: The generated phenoxide ion attacks the carbon atom bonded to the bromine in dimethyl 2-bromosuccinate. This attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[5]
- Displacement: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, forming the final ether product.

Caption: Reaction mechanism for **Dimethyl 2-phenoxy succinate** synthesis.

Materials and Equipment

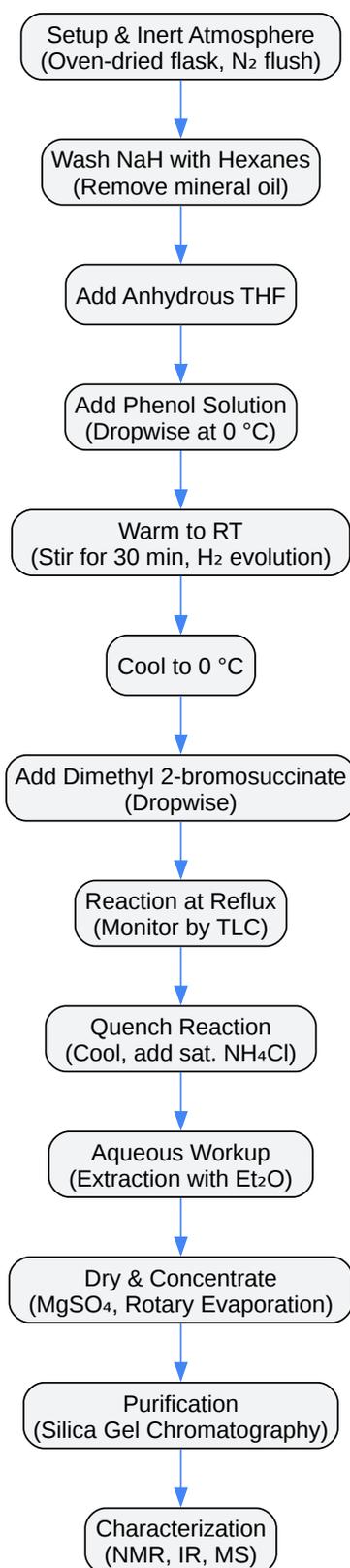
Proper preparation and use of high-purity reagents are critical for the success of this synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6]

Reagents & Chemicals	Grade	Supplier (Example)	Quantity (per 10 mmol scale)	Notes
Phenol	Reagent Grade, $\geq 99\%$	Sigma-Aldrich	0.94 g (10 mmol)	Toxic and corrosive. Handle with care in a fume hood.
Sodium Hydride (NaH)	60% dispersion in mineral oil	Sigma-Aldrich	0.44 g (11 mmol, 1.1 eq)	Highly reactive with water. Handle under inert atmosphere.
Dimethyl 2-bromosuccinate	$\geq 95\%$	Alfa Aesar	2.25 g (10 mmol, 1.0 eq)	Lachrymator. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)	DriSolv™ or equivalent	EMD Millipore	50 mL	Use a freshly opened bottle or dried solvent.
Diethyl Ether	Anhydrous	Fisher Scientific	100 mL	For extraction.
Saturated aq. NH_4Cl	50 mL	For quenching the reaction.		
Saturated aq. NaCl (Brine)	50 mL	For washing.		
Anhydrous Magnesium Sulfate (MgSO_4)	~5 g	For drying the organic phase.		
Silica Gel	60 Å, 230-400 mesh	As needed	For column chromatography.	
Hexanes/Ethyl Acetate	HPLC Grade	As needed	Eluent for chromatography.	

Equipment	Description
Three-neck round-bottom flask	100 mL, oven-dried
Magnetic stirrer and stir bar	
Condenser	With inert gas inlet
Septa and needles/syringes	For anhydrous transfers
Oil bath or heating mantle	With temperature control
Separatory funnel	250 mL
Rotary evaporator	For solvent removal
Glassware for chromatography	Column, flasks, etc.
Thin-Layer Chromatography (TLC) plates	Silica-coated aluminum

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for scaling up or down.



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Caption: Experimental workflow for the synthesis of **Dimethyl 2-phenoxy succinate**.

Step 1: Preparation of Sodium Phenoxide

- **Inert Atmosphere Setup:** Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
- **Reagent Preparation:** In the flask, place sodium hydride (0.44 g, 11 mmol). Causality Note: Using a slight excess (1.1 eq) of NaH ensures the complete deprotonation of phenol.
- **Washing NaH:** Wash the NaH dispersion three times with dry hexanes (~5 mL each) to remove the protective mineral oil. Carefully cannulate off the hexanes after each wash.
- **Solvent Addition:** Add 20 mL of anhydrous THF to the washed NaH.
- **Phenol Addition:** Dissolve phenol (0.94 g, 10 mmol) in 10 mL of anhydrous THF. Cool the NaH suspension to 0 °C using an ice bath. Add the phenol solution dropwise via syringe over 15 minutes. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution.
- **Phenoxide Formation:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of gas evolution and the formation of a white precipitate indicate the complete formation of sodium phenoxide.

Step 2: SN2 Reaction

- **Cooling:** Re-cool the sodium phenoxide suspension to 0 °C in an ice bath.
- **Substrate Addition:** Add a solution of dimethyl 2-bromosuccinate (2.25 g, 10 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.
- **Reaction:** After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) using an oil bath.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

Step 3: Workup and Purification

- **Quenching:** Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
- **Extraction:** Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 30 mL of deionized water. Shake vigorously and allow the layers to separate.
- **Washing:** Isolate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with saturated aqueous NaCl (brine, 1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic layer and break any emulsions.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
- **Purification:** Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes:EtOAc). Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield **Dimethyl 2-phenoxy succinate** as a pure oil.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

- **Yield:** A typical yield for this reaction is in the range of 75-85%.
- **Appearance:** Colorless to pale yellow oil.

Spectroscopic Data:

Technique	Expected Data
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.95 (dd, 1H, -O-CH-), 3.78 (s, 3H, -OCH ₃), 3.70 (s, 3H, -OCH ₃), 3.10 (dd, 1H, -CH ₂ -), 2.95 (dd, 1H, -CH ₂ -).
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 171.5, 170.0, 157.5, 129.5, 122.0, 116.0, 75.0, 52.5, 52.0, 36.5.
FT-IR (neat, cm^{-1})	ν : 3060 (Ar C-H), 2955 (Alkyl C-H), 1740 (C=O, ester), 1595, 1490 (Ar C=C), 1240 (C-O-C, ether).
Mass Spec (ESI)	m/z : $[\text{M}+\text{Na}]^+$ calculated for $\text{C}_{12}\text{H}_{14}\text{O}_5\text{Na}$: 261.0739; found 261.0733.

Note: NMR chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[7] The exact peak positions and multiplicities may vary slightly.

Safety and Waste Disposal

- Phenol: Highly toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or swallowed. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Quench any residual NaH carefully.
- Dimethyl 2-bromosuccinate: Is a lachrymator (causes tearing). Handle in a fume hood.
- Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
- Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

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